molecular formula C21H20N2O3S2 B2412855 7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide CAS No. 954793-36-3

7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide

Cat. No. B2412855
M. Wt: 412.52
InChI Key: JREOYKRVOWDERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide” is a heterocyclic compound . It belongs to the class of thiazoles, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar thiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction mixture is stirred for a few hours, and the solid formed is filtered off, dried, and recrystallized from an appropriate solvent .

Scientific Research Applications

Anticancer and Antiviral Activities

Compounds with the thiopyrano[2,3-d]thiazole motif, similar to the queried chemical, have been synthesized and evaluated for their anticancer and antiviral activities. For instance, a related compound demonstrated significant antimitotic activity against leukemia cells (Lozynskyi et al., 2016). Additionally, some derivatives showed promising effects against viruses like Epstein-Barr Virus (EBV) and Hepatitis C Virus (HCV) (Lozynskyi et al., 2016).

Antioxidant and Anti-inflammatory Properties

Certain thiopyrano[2,3-d]thiazoles have been investigated for their antioxidant and anti-inflammatory activities. A particular compound within this class exhibited high levels of both activities, suggesting a potential link between anti-inflammatory and antiradical mechanisms (Lozynskyi et al., 2015).

Antimicrobial Effects

Research also indicates that thiopyrano[2,3-d]thiazoles possess antimicrobial properties. Certain derivatives have shown significant influence on bacteria like Staphylococcus aureus, Bacillus subtilis, and Candida albicans, although with a slight effect on Escherichia coli (Lozynskyi et al., 2017).

Potential in Antitumor Activity

Some thiopyrano[2,3-d]thiazoles have been evaluated for anticancer activity in various cancer cell lines, revealing compounds with moderate antitumor activity. This highlights the potential of these compounds in cancer research (Lozynskyi et al., 2014).

Green Chemistry Approach

Notably, there has been an effort to synthesize thiopyrano[2,3-d]thiazoles using green methods, like using lemon juice, which aligns with the increasing demand for environmentally friendly chemical processes. This approach has also resulted in compounds with antibacterial activity (Metwally et al., 2018).

properties

IUPAC Name

7-(3-methoxyphenyl)-N-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-12-6-8-14(9-7-12)22-19(24)16-11-27-20-18(28-21(25)23-20)17(16)13-4-3-5-15(10-13)26-2/h3-10,16-17H,11H2,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREOYKRVOWDERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CSC3=C(C2C4=CC(=CC=C4)OC)SC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide

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